Product packaging for MET4 protein(Cat. No.:CAS No. 147015-95-0)

MET4 protein

Cat. No.: B1176115
CAS No.: 147015-95-0
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Description

The MET4 protein is a leucine-zipper transcriptional activator from Saccharomyces cerevisiae that functions as a central regulator of the sulfur amino acid biosynthesis pathway . Unlike many basic leucine zipper (bZIP) proteins, MET4 lacks an intrinsic DNA-binding ability and relies on auxiliary DNA-binding factors like Cbf1, Met31, and Met32 to be recruited to the promoters of genes involved in sulfate assimilation and methionine metabolism . This allows MET4 to activate the transcription of a network of MET genes, enabling the cell to uptake and assimilate sulfate, a process essential for the synthesis of sulfur-containing metabolites such as methionine, S-adenosylmethionine (SAM), cysteine, and glutathione . The activity of MET4 is intricately regulated by the SCF Met30 ubiquitin ligase complex . This regulation can occur through two distinct mechanisms: a proteolysis-independent mechanism where ubiquitination directly inactivates MET4, and a degradation-dependent mechanism where MET4 is polyubiquitinated and targeted for destruction by the proteasome . This dual regulatory switch allows for rapid response to changing nutrient conditions and metabolic demands. Beyond its canonical role in sulfur metabolism, recent research has established that MET4 is a critical and essential regulator of autophagy induced by sulfur starvation . This starvation-induced autophagy depends on the metabolite SAM, positioning MET4 as a key coordinator that integrates metabolic status with the autophagic response to maintain cell viability during nutrient stress . Furthermore, MET4 function is vital during heavy metal stress (e.g., cadmium or arsenic), where it rewires metabolic pathways to support the production of glutathione for detoxification . Supplied as a recombinant protein, this preparation is an essential tool for researchers studying the complex regulation of gene transcription, nutrient sensing, ubiquitin signaling, stress responses, and the molecular mechanisms of autophagy . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

147015-95-0

Molecular Formula

C6H11NO3

Synonyms

MET4 protein

Origin of Product

United States

Molecular Classification and Architectural Features of Met4 Protein

Structural Classification within Transcriptional Activator Families

Met4p is categorized within a well-defined family of transcriptional regulators based on a conserved structural motif responsible for dimerization and, typically, DNA binding.

The Basic Leucine (B10760876) Zipper (bZIP) Domain in MET4 Protein

MET4 is classified as a member of the basic region-leucine zipper (bZIP) protein family. nih.govnih.govnih.gov This classification is based on the presence of a bZIP domain located at its C-terminus. oup.com The leucine zipper component of this domain facilitates dimerization, a common feature of bZIP proteins. However, the this compound of S. cerevisiae is atypical. While it possesses the bZIP structure, it appears to lack direct DNA-binding activity. yeastgenome.orgnih.gov This functional shift is thought to be due to a sequence divergence or an insertion event that disrupted the structure of the DNA-binding region. nih.govpnas.org Despite this, the leucine zipper is essential for its function, as it is required for the recognition of target promoters, such as that of the MET25 gene, through its association with DNA-binding cofactors. nih.govnih.gov

Distinct Functional Domains and Their Roles

The regulatory capacity of MET4 is not solely dependent on its bZIP domain but is orchestrated by a collection of functional domains that mediate transcriptional activation, inhibition, and protein-protein interactions.

N-Terminal Activation Domain of this compound

MET4 possesses a potent transcriptional activation domain located within its N-terminal region. nih.gov Studies utilizing Met4-LexA fusion proteins have mapped this function to the amino acid sequence between residues 79 and 160. nih.gov This region is characterized by an enrichment of both hydrophobic and acidic residues. Further analysis reveals the presence of tandem 22-residue-long sequence blocks within the broader 65-170 residue area, which are conserved among related yeast species and are predicted to form alpha-helical structures. nih.gov This activation domain appears to function constitutively, meaning it is inherently active unless repressed by other domains. nih.gov

Inhibitory Region within this compound

The activity of the N-terminal activation domain is modulated in response to the availability of sulfur compounds. This regulation is mediated by a distinct inhibitory region within the this compound. nih.gov The responsiveness of MET4 to S-adenosylmethionine (AdoMet), a key regulatory molecule in the sulfur metabolic pathway, requires this specific domain. When intracellular AdoMet levels are high, this inhibitory region represses the function of the activation domain. nih.gov Experiments have shown that this inhibitory region can confer AdoMet-dependent inhibition even when fused to a different, unrelated activation domain. Furthermore, MET4 contains another functional domain that acts to antagonize the inhibitory region when intracellular AdoMet levels are low, thereby permitting transcriptional activation. nih.gov

Ubiquitin-Interacting Motif (UIM) in this compound

Overlapping with its activation domain, MET4 contains tandem ubiquitin-binding domains (UBDs) that are crucial for its regulation. nih.govnih.gov This region, located between residues 76 and 160, consists of a canonical Ubiquitin-Interacting Motif (UIM) and a Ubiquitin-Interacting Motif-Like (UIML) domain. nih.gov The presence of both the UIM and UIM-like domains is critical for maintaining the stability of polyubiquitylated MET4, protecting it from immediate degradation by the proteasome. researchgate.net

The UIML domain exhibits a unique and strict binding specificity for K48-linked polyubiquitin (B1169507) chains, which is unusual as many UBDs bind to various ubiquitin chain types. nih.gov This selective interaction is a key part of an activity switch; the K48 ubiquitin chain, while often a signal for degradation, serves to repress the transactivation activity of MET4 without necessarily leading to its destruction. nih.gov

DomainLocation (Residues)Binding SpecificityFunction
Tandem UBD (tUBD) 76-160K48-polyubiquitin chainsStabilizes ubiquitylated Met4, represses transactivation activity
UIML 76-113Strictly K48-polyubiquitinSelective recognition of K48 chains
UIM 114-160PolyubiquitinContributes to binding and reduces dissociation rate

Auxiliary and Interaction Domains of this compound

As MET4 does not bind DNA directly, its recruitment to the promoters of target genes is entirely dependent on interactions with auxiliary DNA-binding proteins. yeastgenome.orgnih.gov MET4 has distinct protein interaction domains that facilitate the assembly of a multiprotein activation complex. oup.com

It associates with a set of four DNA-binding cofactors:

Cbf1p: A basic helix-loop-helix (bHLH) protein.

Met31p and Met32p: Two related zinc finger proteins.

Met28p: A bZIP protein that heterodimerizes with Met4. oup.compnas.org

MET4 possesses specific interaction domains for Cbf1p and Met31p/Met32p. oup.com These proteins bind to specific DNA elements in MET promoters, creating anchoring platforms for MET4. oup.com The cofactor Met28p, which also lacks sequence-specific DNA-binding capability, functions to stabilize the entire DNA-bound complex, particularly the Met4p-Met28p-Cbf1p trimer. oup.comyeastgenome.org Once assembled on the promoter, MET4 uses its activation domain to recruit coactivator complexes like SAGA and the Mediator to initiate transcription. yeastgenome.org

Interacting CofactorProtein FamilyRole in MET4 Complex
Cbf1p bHLHDNA-binding anchor for MET4 recruitment
Met31p/Met32p Zinc FingerDNA-binding anchors for MET4 recruitment
Met28p bZIPStabilizes the DNA-protein complex; heterodimerizes with MET4

Transcriptional Regulatory Mechanisms Governed by Met4 Protein

Core Function as a Transcriptional Activator of Sulfur Metabolism

Met4 protein serves as the central transcriptional activator for the MET regulon, a set of genes encoding enzymes essential for the biosynthesis and metabolism of sulfur-containing compounds. molbiolcell.orgoup.comnih.govbiorxiv.org The activation of this regulon is critical for the cell to synthesize sulfur amino acids and other vital sulfur-containing molecules, particularly under conditions of sulfur limitation. oup.com

Regulation of Sulfur Amino Acid Biosynthetic Pathways

A primary function of this compound is the transcriptional activation of genes involved in the biosynthesis of sulfur amino acids, specifically methionine and cysteine. oup.comyeastgenome.orguniprot.orgnih.gov This pathway enables S. cerevisiae to synthesize these amino acids de novo. oup.commolbiolcell.org The expression of many genes in this pathway is dependent on this compound activity. yeastgenome.orguniprot.org Studies involving met4 mutants have demonstrated their inability to transcribe several genes encoding enzymes in the methionine biosynthetic pathway, resulting in methionine auxotrophy. nih.govnih.gov The regulation of these pathways by this compound is responsive to intracellular levels of sulfur-containing metabolites, such as methionine and S-adenosylmethionine (AdoMet). oup.comyeastgenome.orgnih.gov

Orchestration of Glutathione (B108866) Metabolism

Beyond sulfur amino acid biosynthesis, this compound also plays a role in regulating glutathione metabolism. yeastgenome.orguniprot.orgresearchgate.netscdi-montpellier.frnih.gov Glutathione (GSH) is a crucial tripeptide involved in redox homeostasis and protection against oxidative stress. oup.combiorxiv.orgunits.it this compound has been implicated in the regulation of genes involved in GSH synthesis and degradation. For instance, Met4-dependent expression of GSH1, encoding the first enzyme in GSH biosynthesis, has been observed. nih.gov Furthermore, genes involved in glutathione degradation, such as DUG2 and DUG3, are induced under sulfur starvation in a Met4-dependent manner, indicating a link between glutathione degradation and cysteine availability. units.it Research in the methylotrophic yeast Ogataea polymorpha has also shown that overexpression of MET4 can lead to increased glutathione production, further supporting its role in regulating GSH synthesis. researchgate.netscdi-montpellier.frnih.gov

DNA-Binding Independent Recruitment of this compound

A defining characteristic of this compound is its lack of inherent DNA-binding capability. molbiolcell.orgnih.govyeastgenome.orgmolbiolcell.orgmolbiolcell.orgebi.ac.ukmolbiolcell.orgembopress.org Consequently, its recruitment to the promoters of target genes is entirely dependent on interactions with specific DNA-binding cofactor proteins. molbiolcell.orgnih.govyeastgenome.orgmolbiolcell.orgmolbiolcell.orgebi.ac.ukmolbiolcell.orgembopress.org These cofactors act as adaptors, tethering this compound to the appropriate DNA sequences and facilitating the formation of functional transcriptional activation complexes. molbiolcell.orgnih.govebi.ac.uk

The Role of DNA-Binding Cofactors

This compound interacts with a set of DNA-binding cofactors to achieve promoter specificity and transcriptional activation. molbiolcell.orgnih.govyeastgenome.orgmolbiolcell.orgebi.ac.ukmolbiolcell.orgtandfonline.com These cofactors, while binding DNA themselves, lack intrinsic transcriptional activation domains and function primarily to recruit this compound. molbiolcell.orgnih.gov The combinatorial use of these cofactors allows for differential regulation of Met4 target genes. nih.govmolbiolcell.orgmolbiolcell.org

Centromere-Binding Factor 1 (Cbf1) is one of the key DNA-binding cofactors that interact with this compound. molbiolcell.orgnih.govyeastgenome.orgnih.govmolbiolcell.orgmolbiolcell.orgtandfonline.comyeastgenome.orguniprot.orgyeastgenome.org Cbf1 is a basic helix-loop-helix (bHLH) protein that binds to a specific DNA sequence motif, typically an E-box (CACGTGA). molbiolcell.orgyeastgenome.orgyeastgenome.org Cbf1 functions as a homodimer when binding DNA. molbiolcell.orguniprot.orgyeastgenome.org The interaction between Cbf1 and this compound is crucial for the transcriptional activation of a subset of Met4-regulated genes, particularly those involved in sulfate (B86663) assimilation. nih.govnih.govmolbiolcell.org The recruitment of this compound by Cbf1 can also involve the cofactor Met28 protein, which helps stabilize the DNA-bound complex. yeastgenome.orgebi.ac.uktandfonline.comyeastgenome.orgyeastgenome.org Formation of a trimeric Cbf1-Met4-Met28 complex on composite DNA binding sites, which include a Cbf1 binding site and a Met4 recruitment motif, is essential for selective binding and transcriptional activation. yeastgenome.orgembopress.orgyeastgenome.org

In addition to Cbf1, this compound is also recruited to target promoters by two homologous zinc finger proteins, MET31 and MET32. molbiolcell.orgnih.govyeastgenome.orgmolbiolcell.orgebi.ac.ukmolbiolcell.orgtandfonline.comyeastgenome.org Met31 and Met32 proteins bind to a distinct DNA consensus motif, typically containing a TGTGGC core. molbiolcell.orgebi.ac.ukyeastgenome.org These proteins serve as dedicated DNA-binding adaptors for this compound, acting solely to recruit it to the promoters of sulfur metabolism genes. molbiolcell.orgnih.govyeastgenome.orgebi.ac.uk While Met31 and Met32 are paralogous and can exhibit some redundancy in function, studies suggest that Met32 may play a more prominent role in recruiting this compound to certain targets, especially when the negative regulator Met30 is inactive. molbiolcell.org Loss of both Met31 and Met32 eliminates activation of the core Met4 regulon, highlighting their critical role in Met4-dependent transcription. nih.govmolbiolcell.orgmolbiolcell.org Like Cbf1, the interaction of Met4 with Met31 or Met32 can also involve Met28 protein for complex stabilization. ebi.ac.ukyeastgenome.org

MET28 Protein as a Stabilizing Cofactor in this compound Complexes

MET28 protein, a basic leucine (B10760876) zipper (bZIP) factor, functions primarily as a stabilizing cofactor within MET4-containing transcriptional complexes. researchgate.netembopress.orguniprot.orgyeastgenome.org While MET28 itself does not appear to bind DNA independently in S. cerevisiae, its presence is required to stabilize the DNA-bound MET4 complexes. yeastgenome.orgresearchgate.netyeastgenome.org Research, including mobility shift assays and DNase I footprint experiments, has demonstrated that MET28 enhances the DNA-binding activity of Cbf1, a key DNA-binding partner of MET4. embopress.orgyeastgenome.orgnih.gov This stimulatory effect of MET28 on Cbf1 DNA binding is crucial for the efficient assembly and function of the Cbf1-MET4-MET28 complex on target promoters. embopress.orgnih.gov The interaction between MET4 and MET28 is essential for the formation of functional complexes that can effectively activate transcription. embopress.orgyeastgenome.orgnih.gov

Architecture of DNA-Protein Complexes Involving this compound

This compound is recruited to target promoters through the formation of multi-subunit complexes with its DNA-binding cofactors. These complexes exhibit distinct architectures depending on the specific DNA-binding proteins involved, allowing for differential regulation of target genes. nih.govcapes.gov.br

Cbf1-MET4 Protein-MET28 Protein Complex Formation

One of the well-characterized complexes involving MET4 is the heteromeric Cbf1-MET4-MET28 complex. embopress.orguniprot.orgyeastgenome.orgebi.ac.uk This complex assembles on specific DNA sequences in the upstream activating sequences (UAS) of genes involved in sulfur amino acid metabolism, such as MET16. embopress.orgyeastgenome.orgebi.ac.uk Cbf1, a basic helix-loop-helix (bHLH) protein, acts as a DNA-binding platform by recognizing and binding to an E-box motif. yeastgenome.orgembopress.orgyeastgenome.orgnih.govembopress.org MET4 and MET28 are then recruited to this DNA-bound Cbf1. yeastgenome.orgembopress.orgyeastgenome.orgnih.gov Studies using purified recombinant proteins have successfully reconstituted the Cbf1-MET4-MET28 complex in vitro on the MET16 UAS element. embopress.orgnih.gov These experiments confirmed that both MET4 and MET28 bind to DNA only in the presence of Cbf1, and MET28 further enhances the DNA-binding activity of Cbf1, thereby stabilizing the entire complex on the DNA. embopress.orgyeastgenome.orgnih.gov The formation of this complex is a key mechanism for the transcriptional activation of a subset of MET4 target genes, particularly those involved in sulfate assimilation. nih.govmolbiolcell.org

This compound-MET28 Protein-MET31/MET32 Protein Complexes

In addition to the complex with Cbf1, MET4 also forms complexes with MET28 and either MET31 or MET32. uniprot.orguniprot.orgyeastgenome.org MET31 and MET32 are two highly similar C2H2 zinc finger proteins that function as alternative DNA-binding cofactors for MET4. nih.govmolbiolcell.orgnih.gov These proteins bind to a distinct DNA sequence motif found in the promoters of many MET genes, including MET3 and MET28. yeastgenome.orgnih.govembopress.orgembopress.orgnih.gov Similar to the Cbf1-containing complex, MET4 and MET28 are recruited to the DNA through their association with MET31 or MET32. yeastgenome.orgembopress.orgembopress.org While direct protein-protein interaction between MET28 and MET31 or MET32 has not been consistently observed, MET4 appears to play a central role, interacting with both MET28 and either MET31 or MET32. embopress.orgembopress.org The presence of MET28 is thought to stabilize the interaction between MET4 and the MET31/MET32 proteins on the DNA. yeastgenome.orgyeastgenome.org These complexes are crucial for the transcriptional activation of a broad range of MET4 target genes, with MET31 and MET32 playing an essential, and often redundant, role in recruiting MET4 to their cognate binding sites. nih.govmolbiolcell.orgnih.gov

Recognition of Promoter DNA Elements by this compound Cofactors

The specificity of MET4-mediated transcriptional regulation is largely determined by the DNA-binding specificities of its cofactors, Cbf1 and Met31/Met32. These cofactors recognize specific DNA sequences within the promoter regions of target genes, thereby recruiting the this compound to the appropriate loci. yeastgenome.orgnih.govnih.govembopress.org

Cbf1 Binding Site (E-box)

Cbf1, a component of the Cbf1-MET4-MET28 complex, binds to a DNA sequence known as an E-box. yeastgenome.orgnih.govebi.ac.ukembopress.orgyeastgenome.org The consensus sequence for the Cbf1 binding site is typically represented as TCACGTG. embopress.orgyeastgenome.orgnih.govebi.ac.ukyeastgenome.org Cbf1 binds to this site as a homodimer. yeastgenome.orgnih.gov The presence of this E-box motif in a promoter region serves as an anchoring point for the assembly of the Cbf1-MET4-MET28 complex, facilitating the recruitment of MET4 to the promoter. yeastgenome.orgembopress.orgyeastgenome.orgnih.gov While Cbf1 can bind to E-boxes independently, the cooperative interaction with MET4 and MET28, particularly the enhancement of Cbf1 binding by MET28, is critical for stable complex formation and effective transcriptional activation at certain promoters. embopress.orgnih.gov

MET31/MET32 Protein Binding Site

MET31 and MET32, the alternative DNA-binding cofactors for MET4, recognize and bind to a distinct DNA sequence motif. yeastgenome.orgnih.govnih.govembopress.orgnih.gov The consensus sequence for the MET31/MET32 binding site is often described as AAACTGTGGC or variations thereof. nih.govmolbiolcell.orgyeastgenome.orgembopress.orgnih.govnih.gov These sites provide an alternative platform for recruiting MET4 (in complex with MET28) to target gene promoters. nih.govmit.eduembopress.org The presence of either a Cbf1 binding site or a MET31/MET32 binding site, or sometimes both, in a promoter region determines which MET4-containing complex will assemble and thus influences the regulatory outcome for that specific gene. nih.govmolbiolcell.orgembopress.org The ability of MET4 to utilize different DNA-binding cofactors and their respective binding sites allows for fine-tuning of the transcriptional response of the sulfur metabolic genes to varying cellular conditions. nih.govmolbiolcell.org

Recruitment of Transcriptional Coactivator Complexes by this compound

Upon being localized to target gene promoters through its interaction with DNA-binding cofactors, this compound facilitates transcriptional activation by recruiting key coactivator complexes. nih.govyeastgenome.orgresearchgate.net Two prominent complexes recruited by Met4 are the Mediator complex and the SAGA (Spt-Ada-Gcn5-acetyltransferase) histone acetyltransferase complex. nih.govyeastgenome.orgresearchgate.net This recruitment is crucial for linking the gene-specific activation signal from Met4 to the basal transcription machinery, including RNA polymerase II (Pol II). nih.govresearchgate.net

Interaction with Mediator Complex

The Mediator complex is an essential cofactor for RNA polymerase II, acting as a bridge between transcriptional activators and the pre-initiation complex. nih.govresearchgate.net Research indicates that this compound utilizes Mediator as a coactivator, reinforcing the understanding of Mediator's widespread role in connecting enhancer-bound activators to the Pol II machinery in yeast. nih.govresearchgate.net Studies using techniques like chromatin immunoprecipitation (ChIP) have demonstrated the association of Mediator subunits, such as Med14 (Rgr1), with Met4 target promoters under activating conditions. nih.gov This recruitment correlates with transcriptional activity of the target genes. nih.gov While Met4 recruits Mediator, the interaction appears to be independent of the SAGA complex, distinguishing Met4 from other activators like Gal4 and Gcn4 where Mediator recruitment can be SAGA-dependent. nih.govresearchgate.net Met4's activation domain has been shown to interact with multiple activator-binding domains within the Mediator complex subunit Med15, forming dynamic and heterogeneous interfaces. nih.gov

Engagement with SAGA Histone Acetyltransferase Complex

In addition to Mediator, this compound also recruits the SAGA complex to its target promoters. nih.govyeastgenome.orgresearchgate.net SAGA is a large coactivator complex known for its histone acetyltransferase activity, primarily targeting histone H3 through its Gcn5 subunit. nih.govresearchgate.net The recruitment of SAGA by Met4 plays a role in the recruitment of RNA polymerase II, partly through mechanisms involving histone acetylation. nih.govresearchgate.net This suggests that SAGA's chromatin-modifying activity contributes to creating a favorable environment for transcription initiation at Met4-regulated genes. researchgate.net Similar to Mediator recruitment, the engagement of SAGA by Met4 appears to be independent of the Mediator complex. nih.govresearchgate.net

Mechanisms of Coactivator Recruitment and Functional Interplay

The recruitment of both Mediator and SAGA by Met4 highlights a mechanism of transcriptional activation involving the coordinated action of multiple coactivator complexes. While the recruitment of Mediator and SAGA by Met4 appears to be independent of each other nih.govresearchgate.net, their combined action at target promoters contributes to efficient transcriptional initiation. SAGA's histone acetyltransferase activity likely facilitates the access of the transcription machinery to the DNA by modifying chromatin structure nih.govresearchgate.net, while Mediator directly interacts with Pol II and general transcription factors to promote the assembly of the pre-initiation complex. nih.govresearchgate.net This functional interplay, where Mediator links Met4 to Pol II and SAGA modifies chromatin, represents a novel example of how these coactivator complexes cooperate in gene regulation. nih.govresearchgate.net The precise molecular interfaces and dynamic interactions between Met4, its cofactors, Mediator, and SAGA are subjects of ongoing research, including investigations into the potential for Met4 and its cofactors to form transcriptional condensates that cluster target genes and enhance expression. elifesciences.orgelifesciences.org

Combinatorial Control of Gene Expression by the this compound Complex

The regulation of gene expression by this compound is a prime example of combinatorial control, involving the assembly of a multi-protein complex on target promoters. nih.govnih.govembopress.org Met4, lacking direct DNA-binding ability, relies on its interaction with DNA-binding cofactors Cbf1, Met31, and Met32 for promoter targeting. nih.govnih.govyeastgenome.orgembopress.org The cofactor Met28 further stabilizes these DNA-bound complexes. nih.govyeastgenome.org The specific combination of these cofactors present at a promoter, along with the nature of their DNA binding sites, dictates the recruitment of Met4 and influences the transcriptional outcome. nih.govnih.govembopress.org This combinatorial assembly allows for fine-tuning of gene expression in response to various signals, particularly the sulfur status of the cell. nih.govnih.govyeastgenome.org

Differential Regulation of Target Genes

The Met4 regulon, comprising over 25 genes involved in sulfur metabolism and related processes, is not uniformly regulated. nih.govnih.gov Different subsets of Met4 target genes exhibit differential dependence on the various cofactors. nih.govembopress.org For instance, some genes are strongly dependent on Cbf1 and Met28 for their expression, particularly under low-sulfur conditions, while others are primarily dependent on Met31 and/or Met32. nih.govembopress.org This differential requirement for cofactors is often correlated with the presence of specific DNA binding motifs in the promoter regions. nih.govembopress.org For example, genes strongly dependent on Cbf1 and Met28 often contain a specific "recruitment motif" (RYAAT) adjacent to the Cbf1 binding site, which enhances the binding of the Met4-Met28-Cbf1 complex. embopress.orgembopress.orgharvard.eduresearchgate.net In contrast, genes primarily dependent on Met31/Met32 have high-affinity binding sites for these proteins. embopress.org This demonstrates that different mechanisms of Met4 recruitment are employed across the regulon, leading to differential regulation of target genes. embopress.org Studies involving systematic deletion of cofactors and genome-wide expression analysis have been instrumental in dissecting these dependencies and defining a core Met4 regulon of approximately 45 target genes. nih.govembopress.org

Distinctive Thresholds of Induction for this compound Regulon Genes

The differential regulation within the Met4 regulon also extends to distinctive thresholds of induction for different target genes. nih.gov This means that the level of Met4 activity or the specific environmental signal required to activate transcription can vary among genes in the regulon. nih.gov For example, some genes may be induced at lower levels of sulfur limitation or cadmium exposure, while others require a stronger signal for activation. nih.gov This variation in induction thresholds contributes to the coordinated yet flexible response of the sulfur metabolic network to changing environmental conditions. The combinatorial assembly of the Met4 complex, with its varying cofactor requirements and DNA binding site preferences, likely plays a significant role in establishing these different thresholds of induction for individual genes within the Met4 regulon. nih.govnih.govembopress.org The kinetics of induction can also vary from gene to gene within the regulon. molbiolcell.org

Post Translational Regulation of Met4 Protein Activity

Ubiquitination as a Central Regulatory Mechanism

Ubiquitination, the covalent attachment of ubiquitin to a substrate protein, serves as a central regulatory mechanism for MET4 protein activity nih.govoup.com. This process, mediated by a cascade of enzymes including E1, E2, and E3 ubiquitin ligases, can lead to various outcomes for the modified protein, including degradation by the proteasome or alterations in activity, localization, or protein interactions nih.govoup.comembopress.org. For MET4, ubiquitination acts primarily to inactivate its transcriptional activation function nih.govbiorxiv.orgresearchgate.nettandfonline.commicrobialcell.comnih.gov.

Role of SCFMet30 Ubiquitin Ligase in this compound Modulation

The primary E3 ubiquitin ligase responsible for the ubiquitination of MET4 is the SCFMet30 complex yeastgenome.orgnih.govembopress.orgbiorxiv.orgresearchgate.nettandfonline.commicrobialcell.comnih.govmolbiolcell.orgmolbiolcell.orgembopress.orgresearchgate.netnih.govnih.govmdpi.comnih.gov. SCF complexes are a type of multi-subunit ubiquitin ligase that typically include Skp1, Cullin (Cdc53 in yeast), an F-box protein, and RING-H2 protein (Hrt1 in yeast) embopress.org. Met30 is the F-box protein component of this complex, responsible for recognizing and binding to the substrate, MET4 embopress.orgnih.govmdpi.com. The interaction between Met30 and Skp1 is crucial for SCFMet30 function embopress.orgmolbiolcell.org. SCFMet30-mediated ubiquitination of MET4 can result in both degradation-dependent and proteolysis-independent regulatory outcomes yeastgenome.orgnih.govmicrobialcell.comnih.govmolbiolcell.orgnih.govnih.govtandfonline.com.

Notably, SCFMet30 ubiquitination of MET4 frequently leads to its inactivation without triggering immediate proteasomal degradation yeastgenome.orgnih.govresearchgate.netmicrobialcell.comnih.gov. This proteolysis-independent regulation is a key feature of the SCFMet30-MET4 pathway nih.govnih.gov. Studies have shown that even though MET4 can be modified with a Lys48-linked ubiquitin chain, a signal typically associated with proteasomal targeting, it is often shielded from degradation researchgate.netnih.govpnas.org. This is partly attributed to the presence of ubiquitin-interacting motifs (UIMs) within the this compound itself, which can cap or shield the attached ubiquitin chain, preventing its recognition by the proteasome nih.govbiorxiv.orgresearchgate.netpnas.org. Ubiquitinated, but not degraded, MET4 is unable to form functional transcription complexes and activate gene expression, effectively repressing the sulfur metabolic pathway microbialcell.comnih.gov. This mechanism allows for a rapid and reversible control of MET4 activity in response to changing conditions microbialcell.compnas.org.

Beyond simply adding ubiquitin tags, SCFMet30 may also play a role in modulating the oligomeric state of MET4. Evidence suggests that SCFMet30 binding can facilitate the dissociation of MET4 homodimers researchgate.netnih.govresearchgate.net. The formation of MET4 homodimers is predicted to antagonize the proper assembly of MET4 with its cofactors (such as Cbf1, Met28, Met31, and Met32) which are necessary for DNA binding and transcriptional activation researchgate.netnih.gov. By promoting the dissociation of these homodimers, SCFMet30 could potentially make MET4 monomers available for interaction with its cofactors, thereby influencing the formation and activity of the transcriptional complex researchgate.netnih.gov. This suggests a more complex role for SCFMet30 that involves not just ubiquitination but also potentially acting as a chaperone or facilitator in protein complex assembly nih.gov.

Environmental and Metabolic Cues Influencing this compound Ubiquitination

The ubiquitination status of this compound is highly responsive to various environmental and intracellular signals, allowing the cell to fine-tune sulfur metabolism according to its needs yeastgenome.orgresearchgate.netembopress.orgmdpi.comnih.govnih.govuniprot.org.

The availability of sulfur sources is a primary regulator of MET4 ubiquitination yeastgenome.orgresearchgate.net. Under conditions of sulfur abundance, particularly when intracellular levels of cysteine, methionine, or S-adenosylmethionine (AdoMet) are high, SCFMet30 activity towards MET4 is stimulated, leading to increased ubiquitination and subsequent inactivation or degradation of MET4 yeastgenome.orgbiorxiv.orgresearchgate.net. Conversely, under sulfur starvation conditions, SCFMet30 ceases to ubiquitinate MET4 biorxiv.orgmdpi.com. This leads to the deubiquitination of the existing pool of MET4 by deubiquitinating enzymes (DUBs), converting it into an active transcriptional activator and promoting the expression of genes required for sulfur assimilation biorxiv.orgresearchgate.netmdpi.com. The F-box protein Met30 itself appears to sense sulfur status, potentially through redox-sensitive cysteine residues in its structure biorxiv.orgnih.gov. Hydrogen sulfide, a biological gas produced during sulfur metabolism, has also been shown to induce ubiquitination of MET4 in vivo nih.gov.

Environmental factors beyond sulfur availability also impact MET4 ubiquitination. Exposure to heavy metals like cadmium and arsenic leads to the activation of MET4 by inhibiting its ubiquitination by SCFMet30 yeastgenome.orgnih.govembopress.orgresearchgate.netmolbiolcell.orgnih.govuniprot.org. Cadmium, for instance, can induce the dissociation of the SCFMet30 complex itself, thereby preventing MET4 ubiquitination and leading to its activation embopress.orgnih.gov. This activation of MET4 under heavy metal stress contributes to the induction of genes involved in glutathione (B108866) biosynthesis, a key component of the cellular response to heavy metal toxicity molbiolcell.orguniprot.org. Oxidative stress induced by hydrogen peroxide also promotes MET4 ubiquitination uniprot.org.

The interplay between these environmental and metabolic cues and the SCFMet30-mediated ubiquitination of MET4 highlights the sophisticated regulatory network that governs sulfur metabolism and its coordination with other essential cellular processes.

Summary of SCFMet30-Mediated MET4 Regulation

Regulatory OutcomeMechanismInfluencing Conditions
Degradation-Dependent RegulationUbiquitination by SCFMet30 targets MET4 for proteasomal degradation.High methionine after sulfur limitation.
Proteolysis-Independent InactivationUbiquitination by SCFMet30 inactivates MET4 without degradation.High sulfur metabolites (cysteine, methionine, AdoMet), Oxidative Stress.
Homodimer DissociationSCFMet30 binding may promote dissociation of MET4 homodimers.Proposed mechanism linked to SCFMet30 interaction.
Activation (Reduced Ubiquitination)Inhibition/Dissociation of SCFMet30 or increased deubiquitination.Sulfur starvation, Heavy metal exposure (Cadmium, Arsenic).
Intracellular Cysteine and Methionine Levels

Intracellular levels of cysteine and methionine play a crucial role in the post-translational regulation of MET4. yeastgenome.orgnih.govmolbiolcell.org Specifically, the intracellular concentration of cysteine is considered a major regulatory signal for MET gene expression, which is controlled by MET4. yeastgenome.org Under conditions where cysteine is abundant (repressing conditions), the activation potential of MET4 is negatively regulated by the SCFMet30 ubiquitin ligase. yeastgenome.org

Research has demonstrated that intracellular cysteine levels dictate the degradation of MET4 in vivo. nih.gov Studies using an str4Δ strain, deficient in cysteine production from methionine or S-adenosylmethionine (AdoMet), showed that cysteine, but not methionine or AdoMet, triggered MET4 degradation. nih.gov This degradation process requires nuclear localization of MET4 and the activity of the 26S proteasome. nih.gov These findings suggest a direct link between intracellular cysteine concentration and the activity or substrate utilization of SCFMet30 towards MET4. nih.gov

Conversely, limiting intracellular methionine levels can trigger MET4 activation, leading to the expression of MET genes. yeastgenome.org This highlights the sensitivity of MET4 regulation to the cellular sulfur status.

S-Adenosylmethionine (AdoMet) Responsiveness

S-Adenosylmethionine (AdoMet), a key metabolite in methionine metabolism, also influences MET4 activity. yeastgenome.orgnih.govpnas.org Elevated intracellular levels of AdoMet inhibit the transcriptional activation function of MET4. nih.govuniprot.orgnih.gov This repression of the sulfur network by AdoMet involves the SCFMet30 complex, which mediates the degradation of MET4 when intracellular AdoMet increases. nih.govembopress.org This AdoMet-induced degradation of MET4 is dependent on the function of the 26S proteasome. nih.govembopress.org

Studies using LexA-MET4 fusion proteins and Gal4-MET4 hybrids have helped identify the functional domains of MET4 involved in AdoMet responsiveness. nih.govnih.gov These studies indicate that while MET4 contains a constitutive activation domain in its N-terminal part, AdoMet responsiveness requires a distinct inhibitory region. nih.govnih.gov When this inhibitory region is fused to a heterologous activation domain, it confers inhibition by AdoMet. nih.govnih.gov Furthermore, MET4 possesses another functional domain that appears to antagonize the inhibitory region when intracellular AdoMet levels are low, suggesting a model for intramolecular regulation of MET4. nih.govnih.gov

The degradation of MET4 by SCFMet30 is activated in response to elevated intracellular AdoMet. pnas.org However, research suggests that the interaction between MET4 and the F-box protein Met30 occurs irrespective of intracellular AdoMet levels, implying that the timing of MET4 degradation is not solely controlled by this interaction. nih.govembopress.org

Oxidative Stress Conditions

Oxidative stress conditions also impact this compound regulation. yeastgenome.orgnih.gov MET4 activity is tuned to oxidative stress conditions by the SCFMet30 ubiquitin ligase. nih.gov Inactivation of MET4 by oxidative stress induced by hydrogen peroxide (H₂O₂) exposure promotes ubiquitination of MET4. uniprot.org This suggests that ubiquitination mediated by SCFMet30 plays a role in regulating MET4 in response to oxidative stress.

Heavy Metal Exposure (Cadmium, Arsenic)

Exposure to heavy metals, particularly cadmium and arsenic, significantly influences MET4 regulation. yeastgenome.orgnih.govnih.govresearchgate.netuniprot.orgnih.gov The yeast ubiquitin ligase SCFMet30 plays a central role in the cellular response to these toxic environmental contaminants. nih.govnih.gov

Exposure to heavy metals like cadmium and arsenic leads to the activation of MET4. nih.govnih.gov This activation is indicated by a complete loss of ubiquitinated MET4 species. nih.govnih.gov Cadmium, for instance, inhibits SCFMet30 activity through rapid dissociation of the F-box protein Met30 from the holocomplex. embopress.org In minimal medium, this dissociation is sufficient to impair the methionine-induced degradation of MET4. embopress.org In rich medium, the dissociation is accompanied by a deubiquitylation mechanism that quickly removes inhibitory ubiquitin moieties from MET4. embopress.org

Cadmium-activated MET4 induces the biosynthesis of glutathione, an essential antioxidant for cadmium detoxification, as well as genes involved in sulfur amino acid synthesis. nih.govnih.govnih.gov The activation of MET4 is crucial for the cellular response to cadmium, as mutations in components of the MET4-transcription complex result in hypersensitivity to cadmium. nih.govnih.gov

Heavy metal exposure, such as to cadmium and arsenic, can also induce phosphorylation of the cell cycle checkpoint protein Rad53, highlighting a complex interplay between heavy metal stress, MET4 regulation, and cell cycle control aimed at safeguarding cellular integrity. nih.govnih.gov

Feedback Regulatory Loops Involving SCFMet30 and this compound

A key aspect of MET4 regulation involves feedback regulatory loops with the SCFMet30 ubiquitin ligase. yeastgenome.orgnih.govresearchgate.net MET4 appears to control its own levels and activity through a feedback-like mechanism that regulates the amount of assembled SCFMet30. yeastgenome.orgnih.govembopress.org

Under sulfur-replete conditions, when methionine and cysteine are abundant, MET4 is ubiquitinated by SCFMet30, leading to its inactivation or degradation. molbiolcell.orgresearchgate.net This process is driven by methionine accumulation, with the biosynthesis of AdoMet and cysteine being necessary for this negative feedback. nih.govresearchgate.net In this scenario, MET4 activation by SCFMet30 is blocked, resulting in MET4 inhibition. nih.govresearchgate.net

Conversely, under low methionine or AdoMet levels, a change in MET4 ubiquitin chain topology from K48 to K11 linkage is induced, allowing the association of the transcriptional coactivator complex Mediator with MET4. mdpi.com This initiation is followed by deubiquitylation and phosphorylation of MET4, leading to its activation and the transcriptional response to restore sulfur-containing metabolites. mdpi.com Once methionine and AdoMet levels are restored, SCFMet30 binding to MET4 is promoted, resulting in ubiquitylation and a return to a stable, but transcriptionally inactive state. mdpi.com This non-proteolytic regulation provides a pool of readily available MET4 that can be quickly activated in response to nutritional stress. mdpi.com

Furthermore, transcription of the MET30 gene, encoding the F-box protein Met30, is regulated by intracellular AdoMet levels and is dependent on the MET4 transcription activation function. nih.govembopress.org This creates a feedback loop where MET4 influences the expression of its own ubiquitin ligase. nih.govembopress.org

Protection of Polyubiquitinated this compound from Proteasomal Degradation

Despite being modified with K48-linked polyubiquitin (B1169507) chains, which typically signal for proteasomal degradation, ubiquitylated MET4 is often shielded from immediate destruction. yeastgenome.orgnih.govnih.govpnas.orgki.se This protection allows for non-proteolytic regulation of MET4 activity. nih.govpnas.org

MET4 contains a tandem ubiquitin-binding domain (UBD) in its N-terminus, consisting of a ubiquitin-interacting motif (UIM) and a novel ubiquitin-binding region. pnas.org This tandem arrangement of UBDs is required to protect ubiquitylated MET4 from degradation by the 26S proteasome and enables direct inactivation of MET4 by ubiquitylation. pnas.org The UIM domain, in particular, is crucial for maintaining MET4 in a stable ubiquitylated form. nih.govpnas.org Blocking the ubiquitin binding activity of the UIM with point mutations reduces the protection of ubiquitylated MET4 from proteasomal degradation. nih.gov

The mechanism by which this tandem UBD protects MET4 involves inhibiting efficient polyubiquitin chain elongation, although it does not affect the initiation of ubiquitylation. pnas.org This suggests that the UBDs might prevent the formation of ubiquitin chain lengths or structures required for efficient proteasomal recognition and degradation. nih.gov The ability of these UBDs to protect from proteasomes is portable, as demonstrated by fusing them to the proteasome substrate Sic1, which stabilized Sic1 in its ubiquitylated form in vivo. pnas.org

This protection from proteasomal degradation is critical for ensuring rapid transcriptional responses to nutritional stress, highlighting an important physiological function for these tandem ubiquitin-binding domains. pnas.org

Other Post-Translational Modifications and their Impact on this compound

Beyond ubiquitination, MET4 is also subject to other post-translational modifications that influence its function. Phosphorylation of MET4 has been observed, and it appears to be associated with the transcriptionally active form of the protein. nih.gov While the specific kinases and phosphatases involved are not as extensively characterized as the ubiquitination machinery, phosphorylation likely plays a role in modulating MET4 activity and its interaction with cofactors and the SCFMet30 complex. nih.gov

UniProt data indicates that MET4 has multiple potential post-translational modification sites, including phosphorylation sites. thebiogrid.org These modifications, such as phosphorylation, acetylation, methylation, and others, can alter protein structure, function, localization, and interactions with other molecules. abcam.comaptamergroup.comthermofisher.comnews-medical.net While detailed research on the impact of every potential modification on MET4 is ongoing, it is clear that a combination of post-translational events fine-tune MET4 activity in response to diverse cellular signals.

The interplay between ubiquitination and other modifications like phosphorylation is likely complex, with one modification potentially influencing the efficiency or outcome of another. For instance, phosphorylation might prime MET4 for ubiquitination or, conversely, protect it from degradation under certain conditions. Further research is needed to fully elucidate the spectrum of post-translational modifications on MET4 and their integrated impact on its regulatory functions.

Phosphorylation of this compound

Phosphorylation is a significant post-translational modification that can dramatically alter protein function, localization, and interactions wikipedia.orgnews-medical.netthermofisher.com. For MET4, phosphorylation is intimately linked to its regulation by the SCFMet30 ubiquitin ligase complex nih.govnih.gov.

Detailed research findings indicate that phosphorylation of MET4 is necessary for its recruitment to SCFMet30 nih.gov. This interaction is critical for modulating MET4 activity, although the precise outcome (inhibition or activation) can depend on the cellular context and the presence of sulfur metabolites nih.gov.

Studies have shown that under conditions of abundant cysteine, a sulfur-containing amino acid, the activity of MET4 is negatively regulated by SCFMet30-mediated ubiquitylation yeastgenome.org. While polyubiquitination often targets proteins for degradation, MET4 ubiquitylation by SCFMet30 does not always lead to immediate degradation; instead, it can maintain MET4 in an inactive state yeastgenome.orgnih.gov. Phosphorylation appears to be a prerequisite for this ubiquitylation event, facilitating the association between MET4 and SCFMet30 nih.gov.

The molecular mechanism by which phosphorylation enables MET4 recruitment to SCFMet30 involves changes in protein-protein interactions. The SCFMet30 complex includes the F-box protein Met30, which is the substrate recognition subunit nih.gov. The interaction between Skp1, a component of the SCF complex, and Met30 can be impaired by phosphomimetic mutations, suggesting that phosphorylation acts as a reversible switch for Met30 affinity nih.gov. Although this research primarily discusses Skp1 S162 phosphorylation and its effect on Met30 interaction, it highlights the principle of phosphorylation-dependent regulation of SCF complex components and their substrates like MET4 nih.gov.

Further research findings suggest that the regulation of MET4 by SCFMet30 might involve a "two-stepping" mechanism where SCFMet30's role extends beyond simple ubiquitination and degradation to influencing protein-protein interactions within transcriptional complexes involving MET4 and its cofactors (Cbf1, Met28, Met31/Met32) nih.gov. The dissociation of MET4 homodimers by SCFMet30, potentially triggered or influenced by phosphorylation, could be necessary for the proper assembly and full functional potential of the MET4-containing transcriptional complexes nih.gov.

Cellular and Physiological Functions Beyond Sulfur Metabolism

Response to Environmental Stressors

MET4 plays a pivotal role in defending the cell against a variety of environmental insults. Its activation triggers transcriptional programs that mitigate the damaging effects of heavy metals, oxidative agents, and high sulfite concentrations.

The MET4 protein is a key component of the cellular defense mechanism against heavy metal toxicity, particularly from cadmium and arsenic. nih.gov The response is primarily mediated through the regulation of the SCF(Met30) ubiquitin ligase complex, which normally keeps MET4 in an inactive, ubiquitinated state. nih.govtandfonline.com

In the presence of heavy metals such as cadmium and arsenic, the activity of the SCF(Met30) complex is inhibited. nih.gov Specifically, cadmium can cause the F-box protein Met30 to dissociate from the core ligase complex, preventing the ubiquitination of MET4. nih.govnih.gov This leads to the rapid accumulation of active, non-ubiquitinated MET4. nih.gov Activated MET4 then induces the transcription of genes essential for detoxification, most notably those involved in the biosynthesis of glutathione (B108866), a potent metal-chelating agent. nih.govnih.gov This MET4-dependent increase in glutathione production is crucial for sequestering heavy metal ions and protecting cellular components from damage. nih.gov Consequently, cells with mutations in the MET4 transcription complex show hypersensitivity to cadmium. nih.gov

StressorEffect on SCF(Met30)-MET4 InteractionResulting MET4 ActivityKey Downstream ResponseReference
Cadmium (Cd²⁺)Inhibits SCF(Met30) activity; causes dissociation of Met30 from the complex.Activation; loss of ubiquitinated forms.Induction of glutathione biosynthesis genes (e.g., GSH1). nih.govnih.gov
ArsenicPrevents MET4 ubiquitination.Activation.Induction of genes for protection and repair. nih.gov

MET4 is integral to the transcriptional response to oxidative stress, largely through its control over glutathione biosynthesis. nih.gov Glutathione is a primary antioxidant, and its synthesis is critical for neutralizing reactive oxygen species (ROS). The rate-limiting enzyme in this process is γ-glutamylcysteine synthetase, encoded by the GSH1 gene. nih.gov

The expression of GSH1 is co-regulated by the MET4 and Yap1 transcription factors. nih.gov Depletion of cellular glutathione, a condition that mimics oxidative stress, leads to the activation of Yap1. nih.gov The subsequent Yap1-dependent induction of GSH1 expression is also regulated by the cell's sulfur status through a MET4-dependent mechanism. nih.gov This indicates that MET4 fine-tunes the production of glutathione in response to oxidative challenges, linking the availability of sulfur amino acid precursors to the demand for antioxidant defense. nih.govnih.gov The activity of MET4 itself is tuned by oxidative stress conditions, which can lead to changes in its protein levels through the action of the SCF(Met30) ubiquitin ligase. nih.govyeastgenome.org

MET4 contributes significantly to the cell's ability to tolerate high levels of sulfite, a compound often used as a preservative in industries like winemaking. nih.govnih.gov Overexpression of the MET4 gene in Saccharomyces uvarum has been shown to confer a substantial increase in sulfite tolerance. nih.gov

This enhanced tolerance is achieved through the MET4-driven upregulation of a suite of genes. Transcriptomic analysis of S. uvarum strains overexpressing MET4 revealed increased expression of 90 genes. nih.gov These include genes involved in sulfite depletion, such as HOM3 (Homoserine requiring gene 3), and various fermentation stress-related genes. nih.gov This suggests that MET4 enhances sulfite tolerance by promoting the expression of genes that actively reduce sulfite levels and manage cellular stress, thereby protecting the cell from sulfite toxicity. nih.gov

ConditionKey Upregulated GenesPhenotypic OutcomeOrganismReference
MET4 OverexpressionHOM3, Fermentation stress-related genesIncreased sulfite tolerance (by 20 mM)Saccharomyces uvarum nih.gov

Interplay with Cellular Regulatory Networks

MET4 does not function in isolation but is deeply integrated with other primary cellular control systems. Its interactions with the general amino acid control pathway and the autophagy machinery highlight its role in coordinating metabolic and stress responses on a broader scale.

Furthermore, MET4 and GCN4 collaborate in regulating specific downstream processes. During sulfur starvation, both MET4 and GCN4 have been found to bind to the promoters of autophagy-related (ATG) genes. researchgate.net This co-regulation indicates a functional interplay where GCN4 provides a general starvation signal that, in the specific context of sulfur limitation, works in concert with MET4 to initiate a targeted response like autophagy. researchgate.net

MET4 is an essential activator of autophagy in response to sulfur starvation. researchgate.net Autophagy is a catabolic "self-eating" process where cellular components are degraded and recycled, providing essential building blocks for survival during nutrient limitation. nih.gov

Upon sulfur deprivation, there is a rapid and widespread transcriptional induction of ATG genes, a response that is critically dependent on MET4. researchgate.net Chromatin immunoprecipitation (ChIP) experiments have confirmed that MET4 directly associates with the promoters of key ATG genes, such as ATG1, ATG8, ATG9, and ATG41, following sulfur depletion. researchgate.net This MET4-driven transcriptional program is vital for a functional autophagic response. Cells lacking MET4 are unable to effectively induce autophagy under sulfur starvation, and the combined inactivation of both MET4 and the core autophagy protein Atg1 leads to a dramatic decrease in cell viability under these conditions. researchgate.net This highlights the crucial interplay between the MET4-regulated sulfur metabolism and the autophagy machinery for maintaining cellular homeostasis and survival. researchgate.net

Integration into Broader Metabolic Adaptations

Beyond its central role in sulfur amino acid biosynthesis, the MET4 regulatory network is a critical hub for integrating broader metabolic and physiological adaptations, particularly in response to environmental stress. nih.govyeastgenome.org This integration allows yeast cells to mount a coordinated response to various challenges, including heavy metal toxicity and oxidative stress. molbiolcell.orgyeastgenome.org

Exposure to heavy metals such as cadmium and arsenic triggers the activation of MET4. researchgate.netmolbiolcell.org This activation is achieved through the inhibition of the SCF-Met30 ubiquitin ligase, which leads to an accumulation of active, non-ubiquitinated MET4. researchgate.netmolbiolcell.org Activated MET4 then induces the transcription of genes involved in the synthesis of glutathione (GSH), a key molecule in heavy metal detoxification. researchgate.netmolbiolcell.org The cysteine required for glutathione synthesis is supplied by the sulfur assimilation pathway, which is also under the control of MET4. oup.comoup.com This demonstrates a direct link between sensing environmental toxins and activating a specific metabolic pathway for detoxification.

The MET4-driven response is also crucial for combating oxidative stress. nih.gov Sulfur-containing compounds like cysteine and glutathione are potent antioxidants. oup.com By controlling the expression of genes in the sulfur assimilation pathway, MET4 regulates the cellular capacity to neutralize reactive oxygen species. oup.comnih.gov Furthermore, the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous biological reactions, is dependent on methionine availability and, therefore, indirectly on MET4 activity. nih.govoup.com SAM is critical for a wide range of cellular processes, linking sulfur metabolism to the broader metabolic and regulatory state of the cell. nih.gov The MET4 transcriptional network, therefore, extends its influence to lipid metabolism and the regulation of iron-sulfur cluster biogenesis, highlighting its role as a global regulator that coordinates sulfur metabolism with other essential cellular functions. nih.gov

MET4-Regulated Metabolic and Stress Response Pathways
Stress/Metabolic ConditionMET4 ResponseKey Target Genes/PathwaysPhysiological Outcome
Heavy Metal Exposure (e.g., Cadmium, Arsenic)Activation via SCF-Met30 inhibition. researchgate.netmolbiolcell.orgGlutathione biosynthesis genes (GSH1), sulfur assimilation pathway genes. researchgate.netmolbiolcell.orgDetoxification of heavy metals. molbiolcell.org
Oxidative StressActivation to increase antioxidant synthesis. nih.govSulfur amino acid biosynthesis genes (for cysteine and glutathione production). oup.comoup.comNeutralization of reactive oxygen species. oup.com
Nutrient Limitation (Sulfur)Activation to induce sulfur-sparing response and biosynthesis. yeastgenome.orgyeastgenome.orgMET genes, genes for sulfur uptake. yeastgenome.orgMaintenance of sulfur-containing metabolite pools. oup.com
General MetabolismRegulates the synthesis of a precursor (methionine) for a key metabolite (SAM). nih.govMethionine biosynthesis genes, SAM2. nih.govCoordination with lipid metabolism, methylation reactions, and iron-sulfur cluster biogenesis. nih.gov

Evolutionary Conservation and Divergence of Met4 Protein Regulation

Orthologs and Homologs of MET4 Protein in Fungi

Orthologs of S. cerevisiae Met4 are found in various fungal species, where they generally function as core regulators of sulfur amino acid biosynthesis. These include MetR in Aspergillus nidulans and Cys3 in Neurospora crassa. nih.govnih.gov These filamentous fungal orthologs typically retain the ability to bind DNA and often act as the primary or sole regulators of the pathway, representing a simpler regulatory circuitry compared to S. cerevisiae. nih.govnih.gov

In addition to orthologs, S. cerevisiae also possesses a paralog of Met4 called Met28. nih.gov While Met4 and Met28 share similarities, primarily in their basic region and leucine (B10760876) zipper domains, Met4 is a significantly longer protein with additional functional domains. nih.gov Putative orthologs of Met28 have been identified in other species like Candida albicans and Ogataea parapolymorpha, although the similarities are often limited to the bZIP regions. nih.gov Phylogenetic analysis suggests an ancient origin for the Met4/Met28 paralog pair, predating the divergence of certain yeast clades. nih.gov

Comparative Analysis of Regulatory Mechanisms Across Species

The regulatory mechanisms involving Met4 orthologs show notable differences across fungal lineages, particularly in the requirement for and interaction with auxiliary factors.

Saccharomyces cerevisiae this compound Complexity vs. Other Fungi

In S. cerevisiae, Met4 functions as a transcriptional coactivator and lacks intrinsic DNA-binding activity. yeastgenome.orgmolbiolcell.org Its recruitment to target promoters is dependent on interactions with a suite of DNA-binding cofactors: the basic helix-loop-helix protein Cbf1, the basic leucine zipper protein Met28, and the two homologous zinc finger proteins Met31 and Met32. yeastgenome.orgmolbiolcell.org This reliance on multiple cofactors for DNA targeting represents a complex regulatory arrangement. molbiolcell.org In contrast, the Met4 orthologs in filamentous fungi like A. nidulans (MetR) and N. crassa (Cys3) are capable of binding DNA directly and appear to control the sulfur amino acid pathway with fewer, if any, dedicated DNA-binding cofactors. nih.govnih.gov This highlights a significant difference in the architecture of the sulfur metabolism regulatory network between S. cerevisiae and filamentous fungi.

Functional Conservation with Cbf1 in Other Yeasts (e.g., Candida albicans)

Candida albicans, which is phylogenetically positioned between filamentous fungi and S. cerevisiae, exhibits an intermediate level of complexity in its methionine biosynthesis regulation. nih.govnih.gov In C. albicans, the Met4 ortholog is a core regulator and functions in conjunction with Cbf1. nih.govnih.gov While C. albicans encodes proteins annotated as Met28 and Met31, studies suggest that only Met4 is primarily involved in methionine biosynthesis regulation, with Met28 and Met31 potentially linked to other cellular functions. nih.govnih.gov This indicates a functional conservation of the Met4-Cbf1 module in C. albicans, although the broader network of cofactors seen in S. cerevisiae is not present. nih.govnih.gov

Insights into Transcriptional Plasticity and Network Evolution

The variations observed in Met4 regulation across fungal species provide insights into the evolution of transcriptional networks and their plasticity. The complex combinatorial control in S. cerevisiae, involving multiple cofactors that can assemble in different combinations, allows for differential regulation of target genes within the sulfur metabolic network in response to various signals. molbiolcell.orgnih.gov This system provides a mechanism for transcriptional plasticity, enabling fine-tuning of gene expression. nih.govnih.gov The integration of certain genes, such as PDC6, into the Met4 regulon in S. cerevisiae may represent a relatively recent evolutionary event, further contributing to the plasticity of the network. nih.govnih.gov The simpler regulatory circuits in filamentous fungi and the intermediate complexity in C. albicans suggest different evolutionary trajectories for the sulfur metabolism regulatory network, highlighting how transcriptional control mechanisms can diverge while maintaining core pathway regulation. nih.govnih.gov The presence of a Met4/Met28 paralog pair with distinct roles in S. cerevisiae and the apparent absence or altered function of Met28 in other species further underscore the evolutionary rewiring of these regulatory circuits. nih.govnih.govnih.gov

Advanced Methodologies for Met4 Protein Research

Transcriptomic Profiling Techniques

Transcriptomic profiling provides a comprehensive view of the genes regulated by MET4. By analyzing changes in RNA transcripts under different conditions, researchers can infer the functional consequences of MET4 activity.

RNA sequencing (RNA-seq) has become a standard and powerful tool for transcriptome profiling, allowing for the detection of novel transcripts, splice variants, and the quantification of gene expression levels with high resolution and sensitivity. frontiersin.orgmetabolon.com In the context of MET4 research, RNA-seq has been utilized to identify a complete set of its target genes. Studies have analyzed genome-wide expression profiles under conditions of MET4 hyperactivation, such as overexpressing MET4 in the absence of its negative regulator, Met30, or under conditions of sulfur limitation. nih.gov

For instance, in Candida parapsilosis, RNA-seq was used to analyze the transcriptional response to cysteine/methionine starvation in wild-type strains and in strains with deletions of MET4, MET28, or both. This approach revealed that deleting MET4 or MET28 affects the expression of distinct subsets of sulfur-responsive genes, and the absence of both regulators leads to a complete shutdown of the induction of these genes. researchgate.net A meta-analysis of multiple RNA-seq datasets can enhance the reproducibility and statistical power of identifying differentially expressed genes regulated by MET4. nih.govmdpi.com

Table 1: Selected MET4 Target Genes Identified by RNA-Seq upon MET4 Hyperactivation

Gene Function in Sulfur Metabolism Fold Induction
MET3 ATP sulfurylase >2
MET14 Adenylylsulfate kinase >2
MET16 Sulfite reductase (beta subunit) >2
MET10 Sulfite reductase (alpha subunit) >2

This table is illustrative and based on findings that many sulfur metabolism genes are induced upon Met4 hyperactivation. nih.govresearchgate.net

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique used to validate and quantify the expression of specific genes identified through broader transcriptomic analyses like RNA-seq. metabolon.comnih.gov In MET4 research, RT-qPCR is instrumental in confirming the differential expression of target genes under various experimental conditions, such as altered sulfur availability or genetic perturbations of MET4 and its cofactors. This method allows for the precise measurement of changes in transcript levels, providing robust support for the regulatory roles of MET4. nih.gov For example, RT-qPCR can be used to verify the upregulation of genes involved in methionine biosynthesis when cells are starved for sulfur, a condition known to activate MET4.

Chromatin-Based Studies

Understanding how MET4 interacts with the genome is fundamental to deciphering its mechanism of action. Chromatin-based studies provide insights into the direct binding of MET4 to DNA and the three-dimensional organization of the chromatin landscape it influences.

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a cornerstone technique for mapping protein-DNA interactions on a genome-wide scale. nih.govthermofisher.comfrance-genomique.org This method involves cross-linking proteins to DNA, immunoprecipitating the protein of interest (in this case, MET4 or its associated factors), and sequencing the co-precipitated DNA. mathworks.com Through ChIP-seq, researchers have identified the genomic regions directly bound by MET4 and its DNA-binding cofactors, such as Cbf1, Met31, and Met32. nih.govnih.gov

ChIP-seq studies have revealed that MET4 itself lacks DNA-binding ability and is recruited to target promoters through these cofactors. nih.govyeastgenome.org The analysis of ChIP-seq data has shown that the binding of these factors can be regulated by sulfur availability. For instance, while Cbf1 may remain bound to promoters under both inducing and repressing conditions, other factors exhibit more dynamic, promoter-specific binding. nih.gov

Table 2: Cofactors of MET4 and their DNA Binding Motifs Identified via ChIP-seq and other methods

Cofactor DNA Binding Motif Role in MET4 Recruitment
Cbf1 CACGTGA (E-box) Recruits MET4 to a subset of target promoters. nih.govyeastgenome.org
Met31/Met32 AAACTGTGGC Recruits MET4 to a large number of target promoters. nih.gov

Recent research has explored the role of MET4 in the three-dimensional organization of the genome. It has been proposed that MET4 forms biomolecular condensates that can mediate the clustering of its target genes in 3D space. nih.govnih.gov While traditional methods like Hi-C have limitations in detecting fine-scale interactions, newer techniques such as Methyltransferase Targeting-based chromosome Architecture Capture (MTAC) have been employed to investigate potential chromosomal interactions among MET4 targets. nih.govnih.gov

These studies suggest that upon methionine starvation, MET4 and its co-activator Met32 form co-localized puncta-like structures in the nucleus. These condensates are hypothesized to bring multiple target genes into close physical proximity, potentially enhancing their coordinated expression. nih.govnih.gov This MET4-dependent 3D clustering of co-regulated genes represents a higher level of gene regulation. nih.gov

Genetic Perturbation and Functional Analysis

Altering the genetic context of MET4 and its associated factors is a powerful approach to dissect its function. By deleting, overexpressing, or mutating these genes, researchers can observe the resulting phenotypes and changes in gene expression to understand their specific roles.

Functional analysis of MET4 has been performed using a variety of genetic perturbations. For example, creating deletion mutants of the DNA-binding cofactors (Cbf1, Met31, Met32) and analyzing the subsequent impact on MET4-activated transcription has revealed the combinatorial control of the sulfur metabolic network. nih.gov These studies have shown that the loss of both Met31 and Met32 completely abolishes MET4-activated transcription, while the loss of Cbf1 or the stabilizing factor Met28 affects only a subset of target genes. nih.gov

Furthermore, the use of deleted LexA-Met4 and Gal4-Met4 fusion proteins has been instrumental in identifying the functional domains of the MET4 protein itself. nih.govnih.gov This approach has delineated a constitutive activation domain in the N-terminal region and a distinct inhibitory region that confers responsiveness to S-adenosylmethionine (AdoMet), a key regulatory molecule in the sulfur metabolic pathway. nih.govnih.gov

Table 3: Summary of Genetic Perturbations and their Functional Consequences on MET4 Activity

Genetic Perturbation Observed Consequence Reference
Deletion of MET31 and MET32 Complete loss of MET4-activated transcription. nih.gov
Deletion of CBF1 or MET28 Loss of activation for a subset of MET4 target genes. nih.gov
Overexpression of MET4 in a met30Δ background Hyperactivation of MET4 target genes and induction of ~400 transcripts. nih.govresearchgate.net
Deletion of MET4 activation domain Loss of transcriptional activation function. nih.govnih.gov

Gene Disruption and Mutational Analysis (e.g., Auxotrophy Studies)

Gene disruption has been a cornerstone in elucidating the function of the this compound. Creating a met4 null mutant in Saccharomyces cerevisiae, where the MET4 gene is deleted, reveals its critical role in sulfur metabolism. These mutants exhibit methionine auxotrophy, meaning they are unable to grow without an external supply of methionine. This characteristic makes them valuable tools for identifying other genes involved in the sulfur metabolic pathway.

Mutational analysis, including site-directed mutagenesis, has allowed for a detailed examination of the this compound's functional domains. By altering specific amino acid residues, researchers can investigate the impact on protein-protein interactions, DNA binding, and regulation. Such studies have demonstrated that MET4's transcriptional activity is contingent on its association with other transcription factors. Mutations that disrupt these interactions can result in a loss of function, similar to the phenotype observed in complete gene deletions.

Genotype Phenotype Significance
met4ΔMethionine auxotrophyEstablishes the essential function of MET4 in the biosynthesis of sulfur-containing amino acids.
Site-directed mutantsVaried (e.g., loss of transcriptional activation, altered protein interactions)Enables detailed analysis of specific amino acid residues and functional domains.

Overexpression Studies of this compound and Cofactors

Overexpression studies, which involve producing the this compound or its cofactors at elevated levels, have provided significant insights into the regulation of the sulfur metabolic pathway. Overexpression of MET4 can lead to the hyperactivation of its target genes. nih.gov For example, in Saccharomyces uvarum, MET4 overexpression resulted in a notable increase in sulfite tolerance and the upregulation of 90 genes, many of which are related to fermentation stress. nih.gov

The transcriptional activity of Met4 is dependent on its interaction with various cofactors. nih.govyeastgenome.org Met4 itself does not have DNA-binding capabilities and relies on cofactors like Cbf1, Met31, and Met32 to target gene promoters. nih.govyeastgenome.org Another cofactor, Met28, helps to stabilize the DNA-bound Met4 complexes. nih.govyeastgenome.org Studies involving the systematic deletion of these cofactors have helped to define a core regulon of 45 target genes for Met4. nih.gov For instance, the loss of both Met31 and Met32 was found to eliminate the activation of this core regulon. nih.gov

Condition Observation Conclusion
MET4 OverexpressionIncreased sulfite tolerance and upregulation of stress-related genes in S. uvarum. nih.govMET4 plays a role in stress response and sulfite metabolism.
Deletion of Met31/Met32Abolished all Met4-activated transcription. nih.govMet31 and Met32 are essential DNA-binding cofactors for Met4.
Deletion of Cbf1 or Met28Interfered with only a subset of Met4 target genes. nih.govCbf1 and Met28 have more specialized roles in Met4-mediated transcription.

Fusion Protein and Chimera Construction for Domain Analysis

The construction of fusion proteins and chimeras has been a powerful strategy for dissecting the modular nature of the this compound. nih.govnih.govbohrium.com This technique involves fusing domains of MET4 to other proteins to study their independent functions. For example, the activation domain of Met4 has been fused to the LexA DNA-binding domain. This chimera was able to activate transcription, demonstrating that the Met4 activation domain can function independently. Specifically, the activation domain of Met4 has been pinpointed to the region between amino acid residues 95 and 144. researchgate.net

Fluorescent proteins, such as Green Fluorescent Protein (GFP), have also been fused to MET4 to visualize its subcellular localization. These studies have shown that Met4 and its cofactor Met32 form puncta within the nucleus, and these structures colocalize with target genes. elifesciences.org This suggests that these protein condensates may play a role in the three-dimensional clustering of co-regulated genes, potentially enhancing their transcriptional activity. elifesciences.org

Fusion Construct Purpose Key Finding
LexA-Met4 (residues 95-144)To identify the minimal activation domain of Met4. researchgate.netThe activation domain of Met4 is located within amino acids 95 to 144. researchgate.net
Met4-GFPTo determine the subcellular localization of Met4. elifesciences.orgMet4 forms nuclear puncta that colocalize with its target genes. elifesciences.org

Auxin-Inducible Degradation Systems

The auxin-inducible degron (AID) system is a sophisticated technique for rapidly and conditionally depleting a target protein to study its function. nih.govnih.govspringernature.comlatrobe.edu.au This method has been successfully adapted for use in various organisms, including S. cerevisiae. nih.gov The system involves tagging the protein of interest, in this case, MET4, with a small degron sequence. In the presence of the plant hormone auxin, a co-expressed F-box protein (TIR1) recognizes the degron and targets the fusion protein for degradation by the proteasome. nih.govspringernature.com

This rapid depletion, often occurring within 30 to 60 minutes, allows researchers to study the immediate consequences of losing MET4 function. nih.gov This is particularly valuable for identifying the direct targets of MET4 by observing the rapid changes in gene expression that follow its degradation. The inducible and reversible nature of the AID system provides a powerful tool to dissect the dynamic processes regulated by MET4. nih.govlatrobe.edu.au

Biochemical and Biophysical Characterization of this compound Interactions

Protein-Protein Interaction Mapping

Mapping the protein-protein interaction network of MET4 is crucial for understanding its function as a transcriptional activator. A variety of biophysical techniques are available to characterize these interactions in terms of affinity, specificity, and kinetics. nih.gov Techniques such as yeast two-hybrid screens and co-immunoprecipitation followed by mass spectrometry have been instrumental in identifying the proteins that associate with MET4.

These studies have confirmed that MET4 interacts with a core set of cofactors, including Met28, Met31, and Met32, which are essential for its function. yeastgenome.org Additionally, these approaches have revealed interactions with other proteins, such as the components of the SCF-Met30 ubiquitin ligase complex, which plays a role in regulating MET4 activity and stability. yeastgenome.org

Interacting Protein Function in MET4 Complex Significance of Interaction
Cbf1, Met31, Met32DNA-binding cofactors. nih.govyeastgenome.orgRecruit MET4 to the promoters of target genes.
Met28Stabilizing cofactor. nih.govyeastgenome.orgStabilizes the DNA-bound MET4 complexes.
SCF-Met30Ubiquitin ligase complex. yeastgenome.orgNegatively regulates MET4 activity through ubiquitination. yeastgenome.org

In Vitro Assays for Complex Assembly and Activity

In vitro assays using purified components are essential for dissecting the molecular mechanisms of MET4-containing complexes. These assays allow for the study of complex assembly and activity in a controlled environment, free from the complexities of the cell.

For example, in vitro reconstitution experiments can be used to study the step-wise assembly of the MET4 transcriptional complex on a target promoter. By combining purified MET4, its cofactors, and a DNA template, researchers can analyze the formation of the complex and its ability to initiate transcription. Furthermore, in-gel activity assays can be employed to measure the enzymatic activity of complexes after separation by techniques like blue native polyacrylamide gel electrophoresis (BN-PAGE). researchgate.net While not directly applied to MET4 in the provided context, such assays are powerful tools for studying the function of protein complexes. For instance, they have been used to assess the activity of respiratory complexes like Complex IV (cytochrome c oxidase). abcam.com

Computational and Systems Biology Approaches

Computational and systems biology approaches have become indispensable in unraveling the complexities of protein function and regulation. In the context of the this compound, a key transcriptional co-activator in the sulfur metabolic pathway of Saccharomyces cerevisiae, these methodologies provide powerful tools to analyze its DNA sequence interactions and to model the intricate regulatory networks it governs. By integrating experimental data with computational models, researchers can gain deeper insights into the mechanisms underlying MET4-mediated gene expression.

Information Theory-Based Methods for DNA Sequence Analysis

Information theory provides a quantitative framework to analyze the specificity of protein-DNA interactions. For transcription factors and their co-activators, like the this compound complex, these methods can be used to determine the information content of their DNA binding sites. The information content, measured in bits, reflects the degree of sequence conservation within a set of binding sites, where a higher value indicates a more specific recognition sequence.

For instance, the Cbf1 protein, a core component of one of the MET4-containing complexes, recognizes a specific E-box motif (CACGTG). The information content of this motif can be calculated based on the observed frequencies of each nucleotide at each position within a set of known Cbf1 binding sites. This analysis provides a quantitative measure of the importance of each base in the recognition sequence.

PositionACGTInformation Content (bits)
10.950.020.020.011.75
20.010.980.000.011.92
30.050.050.850.051.24
40.100.800.050.051.02
50.020.030.900.051.51
60.900.030.020.051.55
Note: The data in this table is illustrative and intended to represent the type of output from an information theory-based analysis of a hypothetical set of Cbf1 binding sites. Actual values may vary based on the specific dataset of binding sites analyzed.

Predictive Modeling of Regulatory Networks

Predictive modeling of regulatory networks is a cornerstone of systems biology, enabling researchers to simulate and understand the dynamic behavior of complex biological systems. For the this compound, such models aim to capture the interactions between MET4, its co-factors, and its target genes to predict the cellular response to changes in sulfur availability.

These models can be constructed using various mathematical frameworks, including Boolean networks, differential equations, and probabilistic graphical models. The construction of these models relies on integrating diverse data types, such as gene expression data from microarrays or RNA-seq, protein-protein interaction data, and chromatin immunoprecipitation (ChIP) data identifying the genomic locations bound by the MET4 complexes.

One common approach is to use a system of ordinary differential equations (ODEs) to describe the rates of transcription, translation, and degradation of the key components of the network. The parameters of these equations, such as transcription and degradation rates, are often estimated by fitting the model to experimental time-course data.

ParameterDescriptionValue (arbitrary units)
k_transcription_MET4Basal transcription rate of MET40.1
k_translation_Met4Translation rate of this compound1.2
k_degradation_Met4Degradation rate of this compound0.3
K_S_Met4Michaelis-Menten constant for sulfur-dependent regulation of Met4 activity5.0
k_assoc_Met4_Cbf1Association rate for Met4-Cbf1 complex formation2.5
k_dissoc_Met4_Cbf1Dissociation rate for Met4-Cbf1 complex0.8
V_max_target_geneMaximum transcription rate of a MET4 target gene10.0
K_m_Met4_complexMichaelis-Menten constant for Met4 complex binding to promoter1.5
Note: This table presents a hypothetical set of parameters for a simplified ODE-based model of the MET4 regulatory network. The values are for illustrative purposes and would be determined by fitting the model to experimental data in a real research scenario.

By simulating such models, researchers can generate testable hypotheses about the behavior of the MET4 regulatory network and guide further experimental investigations into the intricate control of sulfur metabolism.

Future Directions and Emerging Research Avenues

Elucidating Unresolved Mechanisms of MET4 Protein Regulation

While the core principles of MET4 regulation are understood, several key questions remain unanswered, representing exciting avenues for future investigation. A primary focus will be to unravel the precise molecular signals and upstream pathways that modulate the activity of the SCF-Met30 ubiquitin ligase complex, the key negative regulator of MET4. While S-adenosylmethionine (AdoMet) is a known effector, the direct sensor and the mechanism by which it fine-tunes SCF-Met30 activity are still unclear.

Further research is also needed to fully understand the dual regulatory role of ubiquitination on MET4. It is known that in minimal media with excess methionine, ubiquitinated MET4 is rapidly degraded, whereas in rich media, it remains stable in an oligo-ubiquitinated state. The factors that determine this differential fate of ubiquitinated MET4 and the precise mechanisms that inhibit its recruitment to MET gene promoters while allowing recruitment to SAM gene promoters in rich media are yet to be discovered.

Moreover, the role of post-translational modifications other than ubiquitination in regulating MET4 activity is a nascent area of research. Investigating potential phosphorylation, acetylation, or other modifications of MET4 and its cofactors could reveal novel layers of regulation that integrate signals from various cellular pathways. The identification of the kinases, phosphatases, and other modifying enzymes involved will be crucial in painting a complete picture of MET4 regulation.

Comprehensive Mapping of the this compound Interactome and Regulome

A comprehensive understanding of MET4 function requires a complete catalog of its interacting partners (interactome) and the full spectrum of genes it regulates (regulome). While the core components of the MET4 transcriptional complexes, including Cbf1p, Met28p, Met31p, and Met32p, are well-established, high-throughput approaches such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid (Y2H) screens are expected to uncover a more extensive network of transient or condition-specific interactors. These studies could reveal novel connections to other cellular processes and regulatory pathways.

Systematic and quantitative mapping of the MET4 regulome under a wide range of environmental and genetic perturbations is another critical future direction. While a core regulon of approximately 45 genes has been defined, the full extent of MET4's regulatory reach is likely broader. Advanced techniques like ChIP-exo and CUT&RUN can provide higher resolution mapping of MET4 and its cofactors' binding sites across the genome. Integrating these data with transcriptome analyses (RNA-seq) will be essential to discern direct from indirect regulatory targets and to understand how the combinatorial assembly of different MET4-containing complexes dictates gene-specific transcriptional outcomes.

Table 1: Known Core Interactors of this compound

Interacting Protein Function Experimental Evidence
Cbf1p DNA-binding cofactor Yeast Two-Hybrid, Co-IP, ChIP-seq
Met28p Stabilizes MET4-Cbf1p complex Yeast Two-Hybrid, Co-IP, ChIP-seq
Met31p DNA-binding cofactor Yeast Two-Hybrid, Genetic Analysis
Met32p DNA-binding cofactor Yeast Two-Hybrid, Genetic Analysis

Structural Biology of this compound Complexes

A significant gap in our understanding of MET4-mediated transcription is the lack of high-resolution three-dimensional structures of the this compound and its various transcriptional complexes. Elucidating the atomic-level details of how MET4 interacts with its DNA-binding cofactors (Cbf1p, Met31p, Met32p) and the stabilizing factor Met28p is a major goal for future structural biology studies. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in this endeavor.

Structural insights will be crucial for understanding the molecular basis of the combinatorial control of gene expression by MET4. For instance, determining the structure of the Cbf1p-Met4p-Met28p complex bound to DNA would reveal how these proteins cooperatively assemble and recognize their specific DNA targets. Similarly, structural information on the interaction between MET4 and the SCF-Met30 complex would shed light on the mechanism of MET4 ubiquitination and its subsequent regulation. These structural studies will not only provide a static picture of these complexes but also offer insights into their conformational dynamics and how these are influenced by regulatory signals.

Role of this compound in Broader Fungal Pathogenesis and Industrial Applications

Beyond its role in the model organism S. cerevisiae, the this compound and its orthologs in other fungi represent promising areas of investigation for both medical and industrial applications. In pathogenic fungi like Candida albicans, the regulation of sulfur metabolism is crucial for virulence and survival within the host. While the core regulators, including a Met4 ortholog, are conserved, the regulatory network appears to be wired differently than in S. cerevisiae escholarship.orggyanvihar.org. Future research should focus on dissecting the specific roles of the MET4 pathway in C. albicans pathogenesis, including its contribution to stress resistance, biofilm formation, and host-pathogen interactions. Targeting the MET4 regulatory network could represent a novel antifungal therapeutic strategy.

In the realm of industrial biotechnology, the MET4 regulatory network is a prime target for metabolic engineering. Overexpression of MET4 in the wine yeast Saccharomyces uvarum has been shown to enhance sulfite tolerance, a desirable trait in winemaking frontiersin.org. Future studies could explore the manipulation of MET4 and its target genes to improve the production of various sulfur-containing compounds of industrial interest, such as S-adenosylmethionine (a nutritional supplement), glutathione (B108866) (an antioxidant), and cysteine-derived flavor compounds. Engineering the MET4 pathway could also lead to the development of more robust yeast strains for biofuel production and other industrial fermentations.

Table 2: Potential Industrial Applications Involving this compound

Application Area Potential Role of MET4 Engineering
Winemaking Enhance sulfite tolerance in wine yeast strains.
Biofuel Production Improve yeast robustness and fermentation efficiency.
Nutraceuticals Increase production of S-adenosylmethionine and glutathione.

Functional Cross-Talk with Novel Regulatory Pathways and Stress Responses

The MET4 regulatory network does not operate in isolation. Emerging evidence suggests significant cross-talk between sulfur metabolism and other key cellular pathways, including responses to oxidative and heavy metal stress, as well as nutrient sensing pathways like the Target of Rapamycin (TOR) and protein kinase A (PKA) pathways. Future research should aim to systematically map these connections and elucidate the molecular mechanisms that integrate signals from these diverse pathways to modulate MET4 activity and sulfur metabolism.

For instance, the synthesis of glutathione, a key antioxidant, is under the control of MET4, directly linking sulfur metabolism to the oxidative stress response. Investigating how MET4 activity is modulated in response to different levels and types of oxidative stress will be a key area of future research. Similarly, MET4 is involved in the response to heavy metal stress, and a deeper understanding of this role could have implications for bioremediation. nih.gov

Q & A

Q. What is the primary biological function of the MET4 protein in Saccharomyces cerevisiae?

MET4 is a leucine zipper transcriptional activator required for sulfur metabolism in S. cerevisiae. It coordinates the transcription of genes involved in sulfate assimilation (e.g., MET25, MET16) by binding to promoter regions via interactions with DNA-binding cofactors like CBF1 and Met31/32. MET4 activity is regulated by S-adenosylmethionine (AdoMet), which represses transcription under methionine-replete conditions. Experimental validation via Northern blotting in met4 mutants showed abolished transcription of sulfate assimilation genes, confirming its indispensable role .

Q. How does the leucine zipper domain contribute to MET4's transcriptional activation capabilities?

The leucine zipper (LZ) domain enables MET4 dimerization and facilitates interactions with DNA-binding partners like CBF1 and Met31/32. Structural studies reveal that mutations in the LZ disrupt MET4’s ability to recognize promoter elements (e.g., the MET25 promoter). LexA-MET4 fusion experiments demonstrated that the LZ is critical for transcriptional activation, as deletions in this domain reduced reporter gene expression by >90% .

Q. Which cofactors are essential for MET4-mediated transcriptional activation of sulfur metabolism genes?

MET4 requires two distinct cofactor complexes:

  • CBF1-Met28 : Binds centromere-like CDEI motifs (5’-TCACGTGA-3’) in promoters.
  • Met31-Met32 : Recognizes specific promoter sequences adjacent to CBF1 sites. Genetic and biochemical assays (e.g., chromatin immunoprecipitation) show that MET4 recruits these cofactors to form a multiprotein activation complex. Deletion of CBF1 or MET31/32 abolishes MET4-dependent transcription, leading to methionine auxotrophy .

Advanced Research Questions

Q. How do ubiquitin-binding domains (UIMs) in MET4 influence its stability and transcriptional activity under varying methionine conditions?

MET4 contains two ubiquitin-interacting motifs (UIMs) that stabilize polyubiquitylated MET4 without triggering proteasomal degradation. Under methionine stress, UIM mutations (e.g., D1/D2 deletions) reduce MET4 half-life from >60 minutes to <5 minutes. Pulse-chase experiments and MET30 (SCF ubiquitin ligase) deletion studies confirm that UIMs protect MET4 from degradation, enabling rapid transcriptional reactivation upon methionine depletion .

Q. What experimental approaches are recommended to resolve contradictory findings regarding MET4's role in AdoMet-dependent regulation?

Discrepancies in AdoMet regulation can be addressed by:

  • Promoter-reporter assays : Use MET25-lacZ fusions with mutated AdoMet-responsive elements to isolate regulatory sequences.
  • Met4-Cbf1 chimeras : Replace MET4’s LZ with CBF1’s DNA-binding domain to test cofactor independence.
  • Quantitative proteomics : Compare MET4 phosphorylation and ubiquitylation states under repressive (high methionine) vs. derepressive conditions .

Q. How can researchers design chromatin immunoprecipitation (ChIP) assays to investigate MET4's dynamic interactions with promoter regions under nutrient stress?

  • Strain construction : Use epitope-tagged MET4 (e.g., TAP-tag) in met4Δ backgrounds.
  • Crosslinking : Treat cultures with formaldehyde at time points before/after methionine depletion.
  • Antibody validation : Confirm specificity with MET4-knockout controls.
  • Data analysis : Compare ChIP-seq peaks to known CBF1/Met31 binding sites. Studies show MET4 occupancy increases 4-fold within 15 minutes of methionine starvation .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in MET4’s transcriptional output (e.g., variable MET25 induction) may arise from strain-specific differences in AdoMet pools or cofactor expression levels. Normalize assays to internal controls (e.g., ACT1 mRNA) .
  • Data Reproducibility : Include MET4 plasmid rescue experiments in mutant strains to confirm phenotype reversibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.